3-(1-Morpholinyl)-D-Ala-OMe
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Overview
Description
3-(1-Morpholinyl)-D-Ala-OMe is a compound that features a morpholine ring attached to an alanine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Morpholinyl)-D-Ala-OMe typically involves the reaction of D-alanine with morpholine under specific conditions. The process may include steps such as protection of the amino group, coupling with morpholine, and subsequent deprotection. The reaction conditions often involve the use of solvents like dichloromethane or dimethylformamide, and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
3-(1-Morpholinyl)-D-Ala-OMe can undergo various chemical reactions, including:
Oxidation: The morpholine ring can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group in the alanine moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the morpholine ring yields N-oxide derivatives, while reduction of the carbonyl group in the alanine moiety results in alcohol derivatives .
Scientific Research Applications
3-(1-Morpholinyl)-D-Ala-OMe has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-Morpholinyl)-D-Ala-OMe involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can form hydrogen bonds and hydrophobic interactions with target proteins, leading to inhibition or modulation of their activity. The alanine moiety may also play a role in binding to active sites of enzymes, enhancing the compound’s overall efficacy .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3,4-Dichloro-1-(1-Morpholinyl)-1-(Decylsulfanyl)-2-Nitro-Buta-1,3-Diene: This compound features a morpholine ring and has been studied for its biological activities.
N-Phenylmorpholine-4-carbothioamide: Known for its antimicrobial properties.
Uniqueness
3-(1-Morpholinyl)-D-Ala-OMe is unique due to its specific combination of a morpholine ring and an alanine derivative. This structure provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H16N2O3 |
---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
methyl (2R)-2-amino-3-morpholin-4-ylpropanoate |
InChI |
InChI=1S/C8H16N2O3/c1-12-8(11)7(9)6-10-2-4-13-5-3-10/h7H,2-6,9H2,1H3/t7-/m1/s1 |
InChI Key |
LEEBLTYUTNSMLI-SSDOTTSWSA-N |
Isomeric SMILES |
COC(=O)[C@@H](CN1CCOCC1)N |
Canonical SMILES |
COC(=O)C(CN1CCOCC1)N |
Origin of Product |
United States |
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